

N-tert-Butyl-3-methylpyridine-2-carboxamide structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-tert-Butyl-3-methylpyridine-2-carboxamide*

Cat. No.: *B123242*

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **N-tert-Butyl-3-methylpyridine-2-carboxamide**

Authored by: Gemini, Senior Application Scientist

Introduction

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of **N-tert-Butyl-3-methylpyridine-2-carboxamide**, a substituted picolinamide. While seemingly a simple molecule, its analysis serves as an exemplary case for the application of modern spectroscopic techniques.

This document is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will systematically assemble the molecular puzzle, starting from the foundational molecular formula and progressively integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique layer of information, and their combined interpretation leads to an unambiguous structural assignment. The molecular formula for our target compound is $C_{11}H_{16}N_2O$, with a molecular weight of 192.26 g/mol. [\[1\]](#)[\[2\]](#)

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

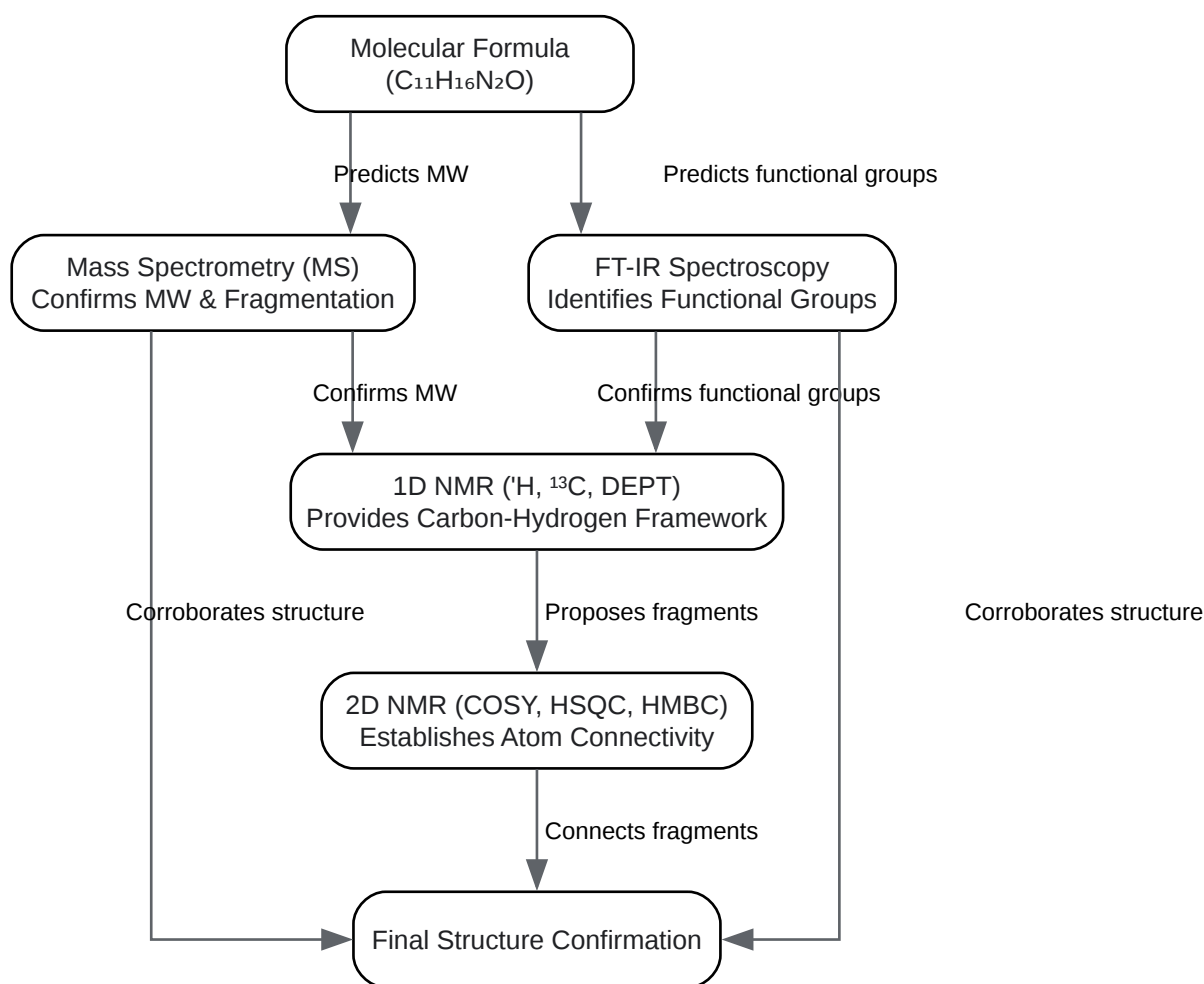
Before any spectral analysis, the molecular formula provides the first critical clue. From the formula $C_{11}H_{16}N_2O$, we can calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the structure.

Calculation: $DoU = C - (H/2) + (N/2) + 1$
 $DoU = 11 - (16/2) + (2/2) + 1$
 $DoU = 11 - 8 + 1 + 1 = 5$

A DoU of 5 is highly suggestive of an aromatic system. A typical benzene or pyridine ring accounts for four degrees of unsaturation (three double bonds and one ring). The remaining degree of unsaturation strongly implies the presence of an additional double bond, most commonly a carbonyl ($C=O$) group, which is consistent with the "carboxamide" in the compound's name.

Part 2: Spectroscopic Analysis Workflow

Our analytical strategy involves a multi-pronged spectroscopic approach to build the structure piece by piece. This workflow is designed to be self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.



[Click to download full resolution via product page](#)

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Determining Molecular Mass and Key Fragments

Expertise & Rationale: Mass spectrometry is employed first to provide an exact molecular weight, thereby validating the molecular formula. Furthermore, the fragmentation pattern offers a preliminary blueprint of the molecule's substructures, particularly identifying weaker bonds and stable fragments. For this amide, we anticipate characteristic cleavages around the bulky tert-butyl group and the amide bond.

Experimental Protocol (ESI-MS):

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the solution into an Electrospray Ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule, $[M+H]^+$.
- If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Expected Results: The primary goal is to observe a peak for the protonated molecule at m/z 193.13, confirming the molecular weight of 192.26. The fragmentation pattern is highly diagnostic.

Predicted m/z	Fragment Ion	Interpretation
193.13	$[M+H]^+$	Protonated molecular ion, confirming the molecular weight.
137.07	$[M - C_4H_8 + H]^+$	Loss of isobutylene, a characteristic fragmentation for a tert-butyl group.
119.09	$[M - C_4H_9N + H]^+$	Cleavage of the amide C-N bond.
57.07	$[C_4H_9]^+$	The tert-butyl carbocation.

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[3] For **N-tert-Butyl-3-methylpyridine-2-carboxamide**, we expect to see clear signatures for the N-H and C=O bonds of the secondary amide, as well as vibrations characteristic of the substituted pyridine ring.

Experimental Protocol (ATR-FTIR):

- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Perform a background scan of the empty crystal, which is automatically subtracted from the sample spectrum.

Data Interpretation and Expected Results: The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
$\sim 3350 \text{ cm}^{-1}$	N-H stretch	Secondary Amide
3100-3000 cm^{-1}	C-H stretch (sp^2)	Aromatic C-H (Pyridine)
2970-2850 cm^{-1}	C-H stretch (sp^3)	Aliphatic C-H (Methyl, tert-Butyl)
$\sim 1670 \text{ cm}^{-1}$	C=O stretch (Amide I)	Secondary Amide Carbonyl[4] [5]
$\sim 1530 \text{ cm}^{-1}$	N-H bend (Amide II)	Secondary Amide[4]
1600-1450 cm^{-1}	C=C, C=N stretches	Pyridine Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

Expertise & Rationale: NMR is the most powerful tool for organic structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6][7] We will use a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments to construct and confirm the complete molecular skeleton.

Experimental Protocol (General NMR):

- Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Acquire a ^1H spectrum to assess sample purity and for initial structural deductions.
- Acquire ^{13}C and DEPT-135 spectra to identify all unique carbons and their types (CH_3 , CH_2 , CH , C).
- Acquire 2D spectra (COSY, HSQC, HMBC) to establish bond connectivities. All spectra are referenced to the residual solvent signal or an internal standard like TMS.[\[8\]](#)

^1H and ^{13}C NMR - The Carbon-Hydrogen Framework

^1H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4	dd	1H	H6	Deshielded by adjacent ring nitrogen and ortho to the electron-withdrawing amide.
~7.6	dd	1H	H4	Ortho to the electron-withdrawing amide.
~7.3	dd	1H	H5	Coupled to both H4 and H6.
~6.5	br s	1H	N-H	Broad signal due to quadrupolar relaxation and potential exchange.
~2.4	s	3H	3-CH ₃	Aromatic methyl group, slightly downfield.
~1.45	s	9H	tert-Butyl	Nine equivalent protons result in a large singlet.

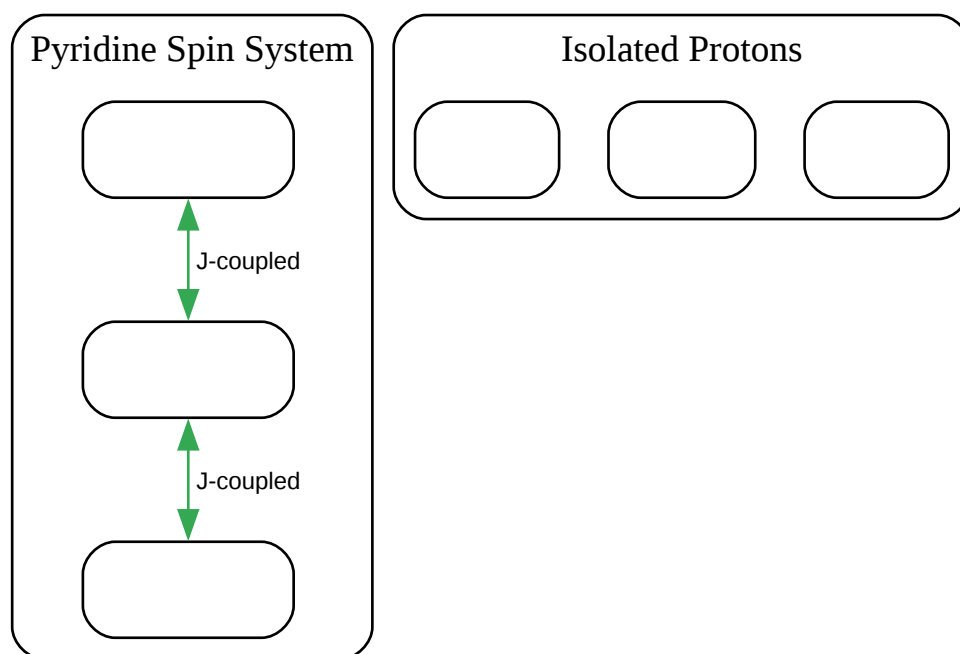
¹³C NMR and DEPT-135 Interpretation: The ¹³C spectrum shows all unique carbon atoms, while DEPT-135 distinguishes carbons with attached protons.

Predicted δ (ppm)	DEPT-135	Assignment	Rationale
~168.0	Absent	C=O	Amide carbonyl carbon.
~158.0	Absent	C2	Pyridine carbon bonded to nitrogen and the amide.
~148.0	CH	C6	Pyridine carbon bonded to nitrogen.
~138.0	CH	C4	Pyridine CH.
~132.0	Absent	C3	Pyridine carbon bonded to the methyl group.
~125.0	CH	C5	Pyridine CH.
~51.5	Absent	tert-Butyl (Quaternary C)	Quaternary carbon of the tert-butyl group.
~28.5	CH ₃	tert-Butyl (CH ₃)	Three equivalent methyl carbons.
~19.0	CH ₃	3-CH ₃	Pyridine methyl carbon.

2D NMR - Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.^{[9][10]}

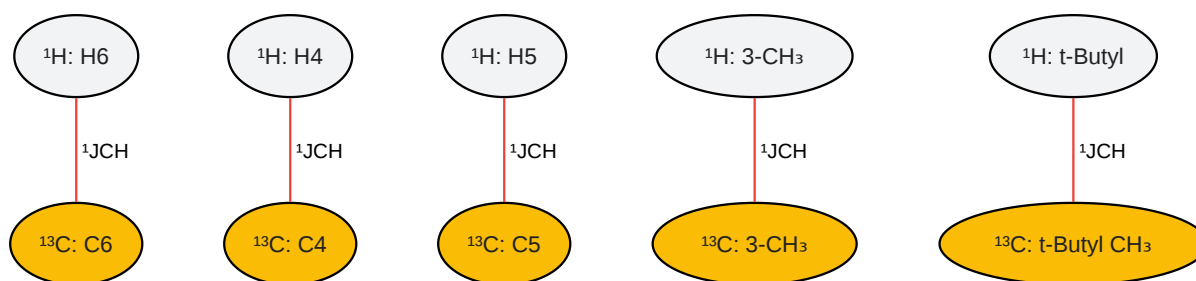
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2 or 3 bonds. It is invaluable for tracing out proton networks.



[Click to download full resolution via product page](#)

Caption: Expected COSY correlations for the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.



[Click to download full resolution via product page](#)

Caption: Key one-bond ^1H - ^{13}C correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for finalizing the structure. HMBC reveals correlations between protons and carbons over 2 to 3

bonds, allowing us to connect the isolated spin systems and quaternary carbons.

Key Expected HMBC Correlations:

- Connecting the Amide: The tert-butyl protons (~1.45 ppm) will show a correlation to the amide carbonyl carbon (~168.0 ppm) and the quaternary tert-butyl carbon (~51.5 ppm). The N-H proton (~6.5 ppm) will also correlate to the carbonyl carbon.
- Placing the Amide on the Ring: The H6 proton (~8.4 ppm) will show a correlation to the carbonyl carbon (~168.0 ppm), definitively placing the carboxamide group at the C2 position.
- Placing the Methyl Group: The methyl protons (~2.4 ppm) will show correlations to C3 (~132.0 ppm) and C2 (~158.0 ppm), confirming its position at C3.

Caption: Crucial HMBC correlations linking the molecular fragments.

Conclusion: The Confirmed Structure

By systematically integrating the data, we arrive at an unambiguous conclusion.

- Mass Spectrometry confirmed the molecular formula $C_{11}H_{16}N_2O$.
- FT-IR identified the key functional groups: a secondary amide, an aromatic ring, and aliphatic groups.
- 1H and ^{13}C NMR provided the complete carbon-hydrogen framework, identifying a tert-butyl group, a methyl group, and a trisubstituted pyridine ring.
- COSY established the connectivity of the pyridine ring protons (H4-H5-H6).
- HSQC linked each proton to its directly attached carbon.
- HMBC provided the final, critical links between the fragments: connecting the tert-butyl group to the amide nitrogen, the amide carbonyl to the C2 position of the pyridine ring, and the methyl group to the C3 position.

The collective evidence from this multi-technique approach unequivocally confirms the structure as **N-tert-Butyl-3-methylpyridine-2-carboxamide**. This logical, evidence-based

workflow represents a gold standard in modern chemical analysis, ensuring the highest degree of confidence in structural assignments for research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-tert-Butyl-3-methylpyridine-2-carboxamide | C₁₁H₁₆N₂O | CID 5463796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-tert-Butyl-3-methylpyridine-2-carboxamide 32998-95-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. rsc.org [rsc.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Organic Structure Determination Using 2-D NMR Spectroscopy - Edition 2 - By Jeffrey H. Simpson Elsevier Educate [educate.elsevier.com]
- To cite this document: BenchChem. [N-tert-Butyl-3-methylpyridine-2-carboxamide structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123242#n-tert-butyl-3-methylpyridine-2-carboxamide-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com